molecular formula C16H25NO4 B027403 Metoprolol Acid Ethyl Ester CAS No. 29112-40-1

Metoprolol Acid Ethyl Ester

Numéro de catalogue: B027403
Numéro CAS: 29112-40-1
Poids moléculaire: 295.37 g/mol
Clé InChI: ODIXSDYNGSUACV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Metoprolol Acid Ethyl Ester involves several steps. One common method includes the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to produce Metoprolol . The esterification of Metoprolol Acid with ethanol in the presence of an acid catalyst yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities that could affect the quality of the final product .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Atenolol: Another beta-blocker with similar cardiovascular applications.

    Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

    Bisoprolol: A selective beta-1 blocker with similar therapeutic uses.

Uniqueness

Metoprolol Acid Ethyl Ester is unique due to its role as an intermediate in the synthesis of Metoprolol, which is known for its high selectivity for beta-1 adrenergic receptors . This selectivity reduces the risk of side effects associated with non-selective beta-blockers .

Activité Biologique

Metoprolol Acid Ethyl Ester (MAEE) is a derivative of Metoprolol, a selective beta-1 adrenergic antagonist widely used in treating cardiovascular conditions such as hypertension, angina, and heart failure. This article delves into the biological activity of MAEE, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C16H25NO4 and a molecular weight of approximately 295.37 g/mol. Its structural modifications enhance solubility and bioavailability compared to its parent compound, making it an attractive candidate for pharmaceutical formulations .

MAEE functions primarily as a beta-1 adrenergic receptor blocker . The following mechanisms outline its biological activity:

  • Selective Receptor Blockade : MAEE exhibits a high affinity for beta-1 receptors located in cardiac tissues, which leads to decreased heart rate and myocardial oxygen demand. This selectivity minimizes side effects associated with non-selective beta-blockers that affect beta-2 receptors in the lungs .
  • Reduction of Intracellular Signaling : By inhibiting catecholamine receptor activation, MAEE reduces cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity, which are crucial for cardiac excitability and contractility .
  • Impact on Heart Rate : MAEE decreases the slope of phase 4 depolarization in pacemaker cells, effectively lowering heart rates and alleviating symptoms of various cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic profile of MAEE is characterized by:

  • Absorption : Rapid absorption from the gastrointestinal tract with a bioavailability of approximately 50%, largely due to first-pass metabolism in the liver .
  • Distribution : A large volume of distribution (3.2 to 5.6 L/kg), indicating extensive tissue penetration, including the ability to cross the blood-brain barrier .
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, leading to different plasma concentrations based on genetic polymorphisms among individuals .

Comparative Analysis with Other Beta-Blockers

The following table compares MAEE with other common beta-blockers regarding their unique features:

Compound NameMolecular FormulaUnique Features
MetoprololC15H25NO3Selective for beta-1 receptors; low side effects
AtenololC14H22N2O3SMore selective for beta-1; less lipid-soluble
BisoprololC18H31N2O4SLonger half-life; used for chronic heart failure
PropranololC16H21NO2Non-selective; used for anxiety and migraine
CarvedilolC24H26N2O4SNon-selective; additional alpha-blocking activity

MAEE's unique formulation enhances its solubility and bioavailability compared to these compounds, making it particularly effective in treating cardiovascular diseases while minimizing adverse effects associated with non-selective agents .

Research Findings and Case Studies

Several studies have explored the efficacy and safety profiles of MAEE:

  • Clinical Trials : The MERIT-HF trial demonstrated that metoprolol significantly reduced mortality in patients with chronic heart failure compared to placebo. While this trial primarily focused on metoprolol succinate, findings can be extrapolated to MAEE due to their similar pharmacological profiles .
  • Adverse Event Monitoring : A study utilizing real-world data indicated that generic formulations of metoprolol exhibited higher rates of adverse events compared to brand formulations. This highlights the importance of monitoring drug quality and patient responses when switching between formulations .
  • Drug Interactions : Research has shown that MAEE interacts with various cytochrome P450 enzymes during metabolism, which can influence the pharmacokinetics of co-administered drugs. Understanding these interactions is critical for optimizing therapeutic regimens involving MAEE .

Propriétés

IUPAC Name

ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIXSDYNGSUACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557456
Record name Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29112-40-1
Record name Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.